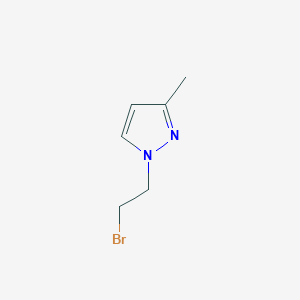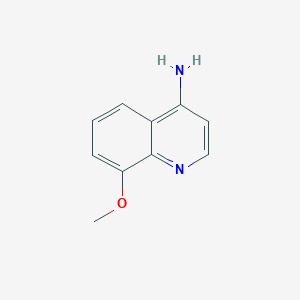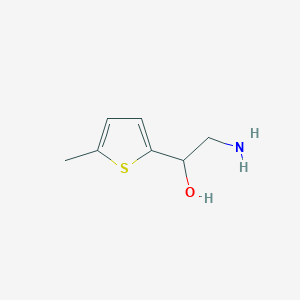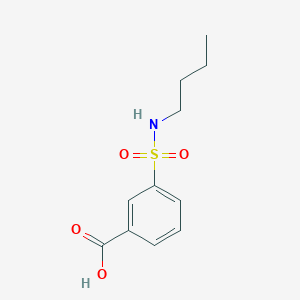
Tert-butyl 4-ethynylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-ethynylpiperidine-1-carboxylate, also known as TBEP, is a synthetic organic compound that belongs to the piperidine family of molecules. It is a versatile molecule that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. TBEP is an important reagent in the synthesis of various pharmaceuticals, biochemicals, and other compounds. In addition, TBEP is used in the study of biological pathways and processes, such as enzyme activation and inhibition, and as a tool for studying the effects of various drugs on the body.
Applications De Recherche Scientifique
Organic Synthesis
Tert-butyl 4-ethynylpiperidine-1-carboxylate: is a valuable building block in organic synthesis. Its ethynyl group is highly reactive and can be used to construct complex molecules through various coupling reactions, such as Sonogashira coupling. This compound serves as a precursor for synthesizing a wide range of piperidine derivatives, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl 4-ethynylpiperidine-1-carboxylate is utilized to create piperidine analogs that are central to drug development. Piperidine structures are found in drugs that target neurological disorders and are essential for creating ligands that can interact with central nervous system receptors .
Material Science
The compound’s ability to undergo controlled reactions makes it a candidate for designing novel materials. For instance, its incorporation into polymers could lead to materials with unique electrical properties, potentially useful in electronics and nanotechnology .
Catalysis
Tert-butyl 4-ethynylpiperidine-1-carboxylate: can act as a ligand for catalysts in chemical reactions. The piperidine moiety can stabilize metal catalysts and enhance their reactivity, which is crucial in industrial processes that require precise and efficient catalytic systems .
Biochemistry Research
This compound is also significant in biochemistry research, where it can be used to mimic or interfere with natural biological processes. It could be a starting point for developing enzyme inhibitors that have applications in understanding disease mechanisms and drug discovery .
Pharmacokinetics
In the field of pharmacokinetics, derivatives of Tert-butyl 4-ethynylpiperidine-1-carboxylate could be studied for their absorption, distribution, metabolism, and excretion (ADME) properties. This information is vital for designing drugs with optimal efficacy and minimal side effects .
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a sample. Its well-defined structure and properties make it suitable for such applications .
Agricultural Chemistry
Lastly, in agricultural chemistry, piperidine derivatives synthesized from Tert-butyl 4-ethynylpiperidine-1-carboxylate could be explored for their potential as pesticides or herbicides. The piperidine ring is a common motif in molecules with bioactive properties .
Propriétés
IUPAC Name |
tert-butyl 4-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWDZDWSJJFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573995 | |
| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287192-97-6 | |
| Record name | tert-Butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-ethynylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)










![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)